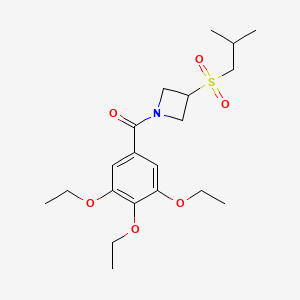
(3-(Isobutylsulfonyl)azetidin-1-yl)(3,4,5-triethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(Isobutylsulfonyl)azetidin-1-yl)(3,4,5-triethoxyphenyl)methanone, also known as AZD-3965, is a small molecule inhibitor of monocarboxylate transporter 1 (MCT1). MCT1 is a protein that transports lactate and other monocarboxylates across cell membranes. AZD-3965 has been shown to have potential as an anticancer agent by inhibiting the uptake of lactate by cancer cells, thus depriving them of an important energy source.
Scientific Research Applications
Catalytic Asymmetric Synthesis
Research on azetidin-2-yl derivatives has shown their utility in catalytic asymmetric synthesis. For example, the use of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol in the catalytic asymmetric addition of organozinc reagents to aldehydes demonstrates the potential of azetidine-based compounds in achieving high enantioselectivity in organic reactions (Wang et al., 2008).
Antimicrobial and Anticancer Activity
Compounds incorporating azetidinone structures have been evaluated for their pharmacological properties. A study synthesized nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, which displayed antibacterial and antifungal activities (Mistry & Desai, 2006). Another research effort focused on novel pyrazole derivatives linked to azetidinone moieties, which exhibited potential as antimicrobial and anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
properties
IUPAC Name |
[3-(2-methylpropylsulfonyl)azetidin-1-yl]-(3,4,5-triethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO6S/c1-6-25-17-9-15(10-18(26-7-2)19(17)27-8-3)20(22)21-11-16(12-21)28(23,24)13-14(4)5/h9-10,14,16H,6-8,11-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBUIZLILKZOSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CC(C2)S(=O)(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Isobutylsulfonyl)azetidin-1-yl)(3,4,5-triethoxyphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

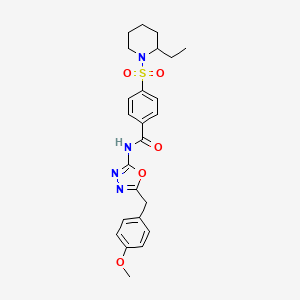
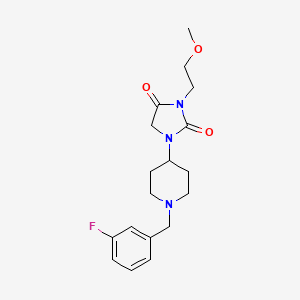
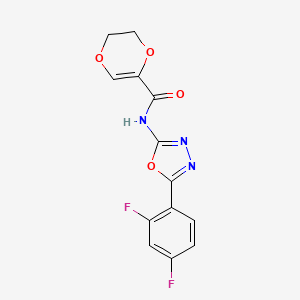
![N-(2-(trifluoromethyl)phenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2554627.png)
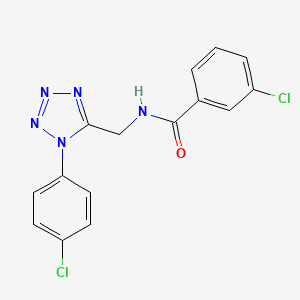
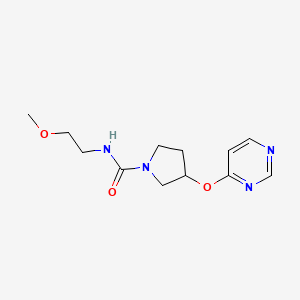
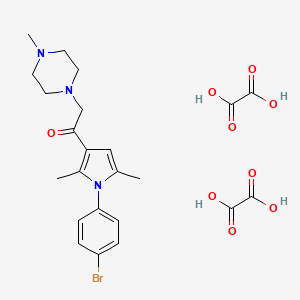
![N1-(5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)-N3,N3-dimethylpropane-1,3-diamine dioxalate](/img/structure/B2554632.png)
![N-(4-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2554633.png)
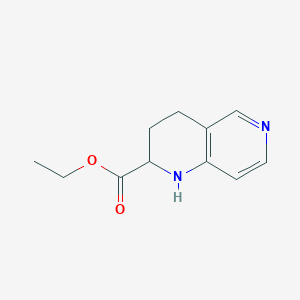
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2554636.png)
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-chlorobenzoate](/img/structure/B2554637.png)
![N-(2,3-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2554638.png)
